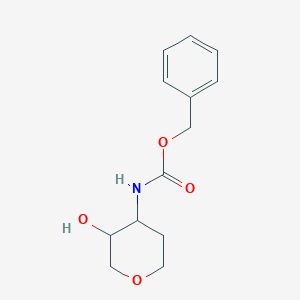

(3-Hydroxy-tetrahydro-pyran-4-yl)-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13708772

Molecular Formula: C13H17NO4

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17NO4 |

|---|---|

| Molecular Weight | 251.28 g/mol |

| IUPAC Name | benzyl N-(3-hydroxyoxan-4-yl)carbamate |

| Standard InChI | InChI=1S/C13H17NO4/c15-12-9-17-7-6-11(12)14-13(16)18-8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16) |

| Standard InChI Key | NNPZVJYFQGRHEV-UHFFFAOYSA-N |

| SMILES | C1COCC(C1NC(=O)OCC2=CC=CC=C2)O |

| Canonical SMILES | C1COCC(C1NC(=O)OCC2=CC=CC=C2)O |

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s IUPAC name is benzyl N-(3-hydroxyoxan-4-yl)carbamate, with the molecular formula C₁₃H₁₇NO₄ and a molecular weight of 251.28 g/mol . Its structure features:

-

A tetrahydropyran ring with a hydroxyl group at the 3-position.

-

A carbamic acid benzyl ester moiety at the 4-position.

Stereochemical variations exist, including (3S,4S) and (3R,4R) enantiomers, which influence biological activity .

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₇NO₄ | |

| Molecular Weight | 251.28 g/mol | |

| CAS Number (Racemic) | 2138758-25-3 | |

| CAS Number (3S,4S) | 2442565-27-5 | |

| CAS Number (3R,4R) | 2453296-58-5 | |

| Purity | ≥98% |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three key steps:

-

Cyclization: Formation of the tetrahydropyran ring from diol or epoxide precursors under acidic/basic conditions.

-

Hydroxylation: Selective oxidation using pyridinium chlorochromate (PCC) or Swern oxidation.

-

Esterification: Reaction of the hydroxylated intermediate with benzyl chloroformate in the presence of triethylamine.

Representative Reaction Scheme:

-

Cyclization:

-

Oxidation:

-

Esterification:

Industrial Optimization

Industrial methods prioritize scalability and sustainability:

-

Continuous Flow Reactors: Enhance reaction control and yield.

-

Catalytic Processes: Reduce reliance on stoichiometric reagents.

-

Green Chemistry: Solvent recycling and waste minimization.

Chemical Reactivity and Transformations

Key Reactions

The compound undergoes diverse transformations due to its functional groups:

Table 2: Reaction Pathways and Products

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Oxidation | PCC, Dess-Martin periodinane | Ketone or aldehyde derivatives |

| Reduction | LiAlH₄, NaBH₄ | Alcohol derivatives |

| Substitution | Alkyl halides, acyl chlorides | Functionalized carbamates |

For example, reduction of the ester moiety yields benzyl alcohol analogs, while oxidation converts the hydroxyl group to a carbonyl.

Applications Across Disciplines

Synthetic Chemistry

-

Building Block: Used in heterocycle synthesis, such as pyrrolidines and piperidines.

-

Chiral Auxiliary: Enantioselective synthesis of pharmaceuticals .

Material Science

-

Polymer Modification: Enhances thermal stability in polyurethane foams.

Drug Discovery

Comparison with Structural Analogs

Table 3: Analog Comparison

| Compound | Key Differences | Bioactivity (IC₅₀) |

|---|---|---|

| Methyl ester analog | Smaller ester group | P-gp IC₅₀: 2.5 μM |

| Ethyl ester analog | Intermediate steric bulk | P-gp IC₅₀: 1.8 μM |

| Benzyl ester (this compound) | Enhanced lipophilicity | P-gp IC₅₀: 0.9 μM |

The benzyl ester’s aromatic ring improves membrane permeability and target binding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume